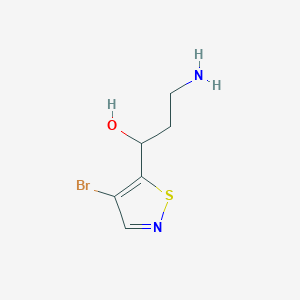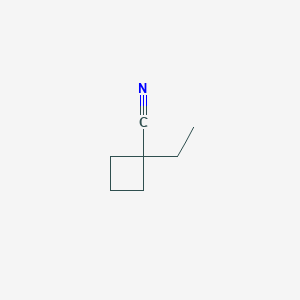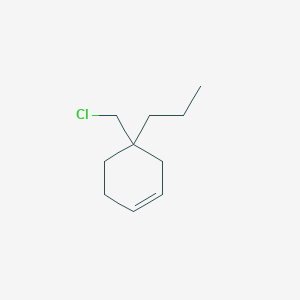
4-(Chloromethyl)-4-propylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-4-propylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and a propyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-propylcyclohex-1-ene typically involves the chloromethylation of 4-propylcyclohex-1-ene. One common method is the reaction of 4-propylcyclohex-1-ene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly chloromethylating agents may be explored to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-4-propylcyclohex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the double bond in the cyclohexene ring can yield the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclohexene derivatives with various functional groups.
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: 4-(Chloromethyl)-4-propylcyclohexane.
Applications De Recherche Scientifique
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: Derivatives of this compound may exhibit biological activity and can be explored for potential therapeutic applications.
Industrial Chemistry: It can be used as a building block for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-4-propylcyclohex-1-ene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-4-propylcyclohex-1-ene: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-4-ethylcyclohex-1-ene: Similar in structure but with an ethyl group instead of a propyl group.
4-(Chloromethyl)-4-methylcyclohex-1-ene: Similar in structure but with a methyl group instead of a propyl group.
Uniqueness
4-(Chloromethyl)-4-propylcyclohex-1-ene is unique due to the presence of both a chloromethyl group and a propyl group on the cyclohexene ring
Propriétés
Formule moléculaire |
C10H17Cl |
|---|---|
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
4-(chloromethyl)-4-propylcyclohexene |
InChI |
InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h3-4H,2,5-9H2,1H3 |
Clé InChI |
AAQONFBDWIEFFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC=CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


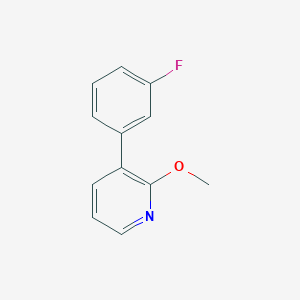
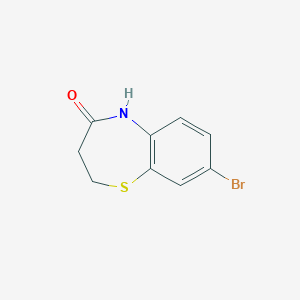
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)
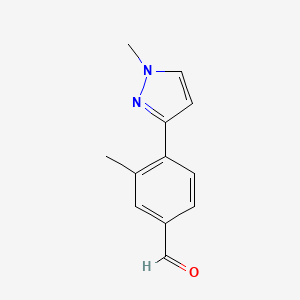




![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
